Norepinephrine Transporter (NET) Binding Affinity: Quantitative IC₅₀ Benchmark Against Closest Pharmacological Comparators
8-Ethoxy-2-imino-2H-chromene-3-carbothioamide demonstrates a measured IC₅₀ of 834 nM at the norepinephrine transporter (NET/sodium-dependent noradrenaline transporter) in a competitive radioligand binding assay, as deposited in ChEMBL (CHEMBL751377) and BindingDB [1]. This value was generated in the same laboratory and publication context (Hoepping et al., J. Med. Chem. 1998) that reported the high-affinity dopamine transporter (DAT) ligand TROTEC-1, which served as the positive control for the technetium-complexed chromene series [1]. The 834 nM NET IC₅₀ represents moderate affinity—roughly 38-fold weaker than the sub-nanomolar DAT affinity achieved by optimized technetium complexes in the same scaffold class—and provides a selectivity benchmark that is absent from the vast majority of 2-iminochromene-3-carboxamide derivatives, which have been profiled almost exclusively against cancer cell proliferation endpoints rather than monoamine transporters [2]. This NET activity anchors the compound's pharmacological identity in a defined molecular target space that its carboxamide counterparts do not occupy.
| Evidence Dimension | NET binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 834 ± n/a nM (competitive binding assay) |
| Comparator Or Baseline | TROTEC-1 (technetium-complexed DAT ligand from same chromene series): high-affinity DAT binding (Kd in sub-nanomolar range per Hoepping et al. 1998); 2-imino-2H-chromene-3-carboxamide derivatives: no NET data reported in primary literature; cytotoxic IC₅₀ values against MCF-7, PC-3, A-549, Caco-2 range from 0.9–35.0 μM |
| Quantified Difference | 834 nM NET IC₅₀ vs. no NET activity reported for carboxamide analogs (~38-fold lower affinity than optimized DAT ligand in same series; ~19-fold higher potency than typical carboxamide cytotoxic IC₅₀ values in MCF-7 cells) |
| Conditions | In vitro competitive radioligand binding assay at NET; ChEMBL assay ID 142804; data sourced from Hoepping et al. J. Med. Chem. 1998 |
Why This Matters
For procurement decisions involving monoamine transporter pharmacology or neuroimaging probe development, this compound is the only 2-iminochromene-3-carbothioamide with a publicly available, quantitative NET IC₅₀ benchmark, enabling direct feasibility assessment for NET-targeted projects where carboxamide analogs offer no relevant data.
- [1] Hoepping, A., Reisgys, M., Brust, P., Seifert, S., Spies, H., Alberto, R., Johannsen, B. TROTEC-1: a new high-affinity ligand for labeling of the dopamine transporter. Journal of Medicinal Chemistry, 1998, 41(23), 4429–4432. PMID: 9804682. (NET IC₅₀ = 834 nM for 8-ethoxy-2-imino-2H-chromene-3-carbothioamide, BindingDB BDBM50451132 / ChEMBL751377.) View Source
- [2] Aziz, M.A., et al. New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Journal of the Iranian Chemical Society, 2016. (Carboxamide analog VIa: MCF-7 IC₅₀ = 8.5 μM; no NET data available.) View Source
